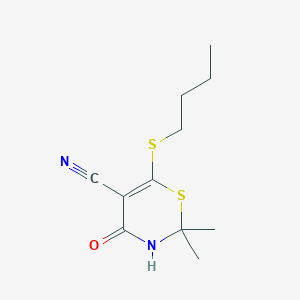
6-(butylsulfanyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(butylsulfanyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile is a synthetic organic compound belonging to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring, a butylsulfanyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(butylsulfanyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile typically involves the following steps:
Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and a carbonyl compound under acidic or basic conditions.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via a nucleophilic substitution reaction, where a butylthiol reacts with a halogenated intermediate.
Addition of the Carbonitrile Group: The carbonitrile group is incorporated through a reaction with a cyanating agent, such as cyanogen bromide or sodium cyanide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The butylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 6-(butylsulfanyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
6-(butylsulfanyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile: shares structural similarities with other thiazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylsulfanyl group, in particular, may enhance its lipophilicity and influence its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H16N2OS2 |
|---|---|
分子量 |
256.4 g/mol |
IUPAC 名称 |
6-butylsulfanyl-2,2-dimethyl-4-oxo-3H-1,3-thiazine-5-carbonitrile |
InChI |
InChI=1S/C11H16N2OS2/c1-4-5-6-15-10-8(7-12)9(14)13-11(2,3)16-10/h4-6H2,1-3H3,(H,13,14) |
InChI 键 |
BYCZEWNXYNCASW-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=C(C(=O)NC(S1)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















